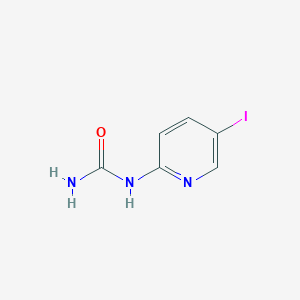

(5-Iodopyridin-2-yl)urea

Description

Significance of Pyridine (B92270) Scaffolds in Organic Chemistry and Related Fields

The pyridine ring, a nitrogen-containing heterocycle, is a fundamental building block in chemistry. nih.gov It is a structural motif found in numerous essential natural products, including vitamins and alkaloids. mdpi.comscispace.com In medicinal chemistry, pyridine scaffolds are highly valued for their ability to enhance the aqueous solubility and bioavailability of drug candidates due to their polar and ionizable nature. researchgate.net The versatility of the pyridine ring allows for extensive structural modifications, making it a "privileged scaffold" in drug design. rsc.org Consequently, pyridine derivatives are integral to a wide array of therapeutic agents, demonstrating antimicrobial, antiviral, anti-inflammatory, and anticancer properties. nih.govmdpi.com The prevalence of this scaffold is underscored by the fact that approximately 14% of nitrogen-heterocyclic drugs approved by the U.S. Food and Drug Administration (FDA) contain a pyridine moiety. nih.gov

Fundamental Characteristics and Reactivity of Urea (B33335) Linkages

The urea functional group, characterized by a carbonyl flanked by two amino groups, possesses distinct chemical properties that are crucial to its role in molecular design. chemicalbook.com The urea molecule has a planar geometry, and the presence of both a carbonyl group (a hydrogen bond acceptor) and N-H groups (hydrogen bond donors) allows it to form strong and directional hydrogen bonds. chemicalbook.comnih.gov This dual nature is fundamental to its function in establishing key interactions with biological targets like proteins and enzymes. nih.gov

The reactivity of the urea linkage is significant; it can undergo hydrolysis, react with acids, and engage in condensation reactions with aldehydes and ketones. testbook.com Due to resonance, the C-N bonds exhibit partial double-bond character, which imparts a degree of conformational rigidity to the molecule. nih.gov The high polarity and hydrogen bonding capability of the urea group also contribute to increased aqueous solubility, a vital property in drug development. chemicalbook.cominfinitylearn.comwikipedia.org

Strategic Positioning of (5-Iodopyridin-2-yl)urea within Advanced Chemical Research

(5-Iodopyridin-2-yl)urea is a specific molecule that serves as a valuable intermediate and building block in chemical synthesis. Its structure combines the features of the 2-aminopyridine (B139424) scaffold with a reactive urea moiety and a strategically placed iodine atom. The iodine substituent is of particular importance; it can serve as a handle for further functionalization through various cross-coupling reactions, allowing for the construction of more complex molecular architectures. For instance, the synthesis of related iodinated pyridyl compounds has been explored for creating agents that target specific G protein-coupled receptors. nih.gov

Furthermore, the iodine atom can participate in what is known as a halogen bond—a noncovalent interaction where the halogen acts as an electrophilic species. acs.org The strength of halogen bonds increases with the polarizability of the halogen atom (I > Br > Cl > F), making iodine a potent halogen bond donor. acs.org This interaction is increasingly utilized in crystal engineering and rational drug design to control molecular conformation and enhance binding affinity to protein targets. acs.orgresearchgate.net The presence of the iodo-substituent in (5-Iodopyridin-2-yl)urea thus provides a dual advantage: a site for synthetic elaboration and the potential for specific, stabilizing halogen bond interactions.

Table 1: Chemical Properties of (5-Iodopyridin-2-yl)urea and Related Derivatives

| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| (5-Iodopyridin-2-yl)urea | (5-iodopyridin-2-yl)urea | 338962-84-8 | C6H6IN3O | 263.04 |

| 1,3-Bis(5-iodopyridin-2-yl)urea | 1,3-bis(5-iodopyridin-2-yl)urea | 874517-19-8 | C11H8I2N4O | 466.02 sigmaaldrich.com |

| N-(5-Iodo-2-pyridinyl)-N'-(4-methoxyphenyl)urea | 1-(5-iodopyridin-2-yl)-3-(4-methoxyphenyl)urea | 338748-91-7 | C13H12IN3O2 | 369.16 chembk.com |

| 2-Amino-5-iodopyridine (B21400) | 5-iodopyridin-2-amine | 20511-12-0 | C5H5IN2 | 220.01 nih.gov |

Overview of Research Trajectories for Halogenated Pyridyl Ureas

The deliberate incorporation of halogen atoms into pyridyl urea scaffolds is a prominent strategy in modern medicinal chemistry. Research into halogenated pyridyl ureas is largely driven by their potential as potent and selective enzyme inhibitors. For example, various pyridyl urea derivatives have been investigated as inhibitors of kinases such as Chk1 and nicotinamide (B372718) phosphoribosyltransferase (NAMPT), which are important targets in oncology. google.comnih.gov

The halogen atom's nature and position on the pyridine ring can significantly influence the compound's biological activity, selectivity, and pharmacokinetic properties. Halogens can alter the electronic character of the aromatic ring and participate in specific interactions, including the previously mentioned halogen bonds, within the target protein's binding site. acs.org Consequently, a major research trajectory involves the synthesis of libraries of halogenated pyridyl ureas with systematic variations of the halogen (F, Cl, Br, I) and its substitution pattern to perform detailed structure-activity relationship (SAR) studies. nih.gov Additionally, there is ongoing research into developing novel and more sustainable synthetic methodologies for the efficient and selective halogenation of these and related aromatic systems. researchgate.net

Table 2: Research Applications of Selected Halogenated Pyridyl Ureas

| Compound Class/Derivative | Area of Research | Significance/Finding |

|---|---|---|

| Macrocyclic Urea CHK1 Inhibitors | Oncology, Kinase Inhibition | Development of inhibitors for the CHK1 kinase, a target in cancer therapy, particularly in p53 deficient cancers. google.com |

| 3-Pyridyl Azetidine Ureas | Oncology, Metabolic Enzyme Inhibition | Identified as potent inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), a critical metabolic enzyme. nih.gov |

| Iodinated Pyridyl Ureas | Supramolecular Chemistry | The iodine atom can form strong halogen bonds (C-I···O), steering crystal packing and supramolecular assembly. researchgate.net |

| Pyridylthiazole-based ureas | Kinase Inhibition | Explored as inhibitors of various kinases, a major class of drug targets. google.com |

Properties

IUPAC Name |

(5-iodopyridin-2-yl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6IN3O/c7-4-1-2-5(9-3-4)10-6(8)11/h1-3H,(H3,8,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZECXLFKXFJEPTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1I)NC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6IN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Iodopyridin 2 Yl Urea and Structural Analogues

Precursor Synthesis and Functionalization of the Pyridine (B92270) Ring

The foundational step in the synthesis of (5-Iodopyridin-2-yl)urea is the preparation of its core precursor, 2-amino-5-iodopyridine (B21400). This involves the regioselective introduction of an iodine atom onto the pyridine ring, a process that leverages various halogenation techniques.

Synthesis of 2-Amino-5-iodopyridine and Related Halogenated Pyridin-2-amines

2-Amino-5-iodopyridine is a crucial intermediate, and its synthesis has been approached through several methods, primarily involving the direct iodination of 2-aminopyridine (B139424). guidechem.comgoogle.com This compound is a significant structural fragment in the design of new drugs due to the electronic properties conferred by the nitrogen atom's lone pair of electrons. guidechem.com

One common synthetic route involves reacting 2-aminopyridine with iodine in an aqueous solution, sometimes in the presence of potassium iodide. google.com An alternative procedure uses a combination of periodic acid (HIO4) and iodine in a solvent mixture of acetic acid and water with sulfuric acid. researchgate.net Another effective method employs N-iodosuccinimide (NIS) as the iodinating agent in a benzene (B151609) solution containing acetic acid. guidechem.com A more environmentally friendly approach has also been developed, using water as a solvent and reacting 2-aminopyridine with iodine and hydrogen peroxide. google.com This method avoids the use of organic solvents, making the process safer and less polluting. google.com

The synthesis of related halogenated pyridin-2-amines, such as 2-amino-5-bromopyridine (B118841), often serves as a parallel pathway for creating structural analogues. 2-amino-5-bromopyridine can be prepared by reacting 2-aminopyridine with N-bromosuccinimide (NBS) in acetone. ijssst.info This bromo-analogue can then be subjected to further reactions, including iodination, to yield di-halogenated pyridines like 2-amino-5-bromo-3-iodopyridine. ijssst.info

Below is a table summarizing various synthetic methods for 2-amino-5-iodopyridine.

| Starting Material | Reagents | Solvent | Yield | Reference |

| 2-Aminopyridine | N-Iodosuccinimide (NIS), Acetic Acid | Benzene | 95% | guidechem.com |

| 2-Aminopyridine | Iodine, Hydrogen Peroxide | Water | >83% | google.com |

| 2-Aminopyridine | Periodic Acid (HIO4), Iodine, Sulfuric Acid | Acetic Acid, Water | - | researchgate.net |

| 2-Aminopyridine | Iodine-Potassium Iodide | Water | - | google.com |

Regioselective Iodination Techniques for Pyridine Derivatives

The regioselectivity of halogenation on the pyridine ring is a critical aspect of synthesizing the desired precursors. The electron-deficient nature of the pyridine ring makes electrophilic aromatic substitution challenging compared to benzene. nih.gov However, various techniques have been developed to achieve selective iodination.

Direct C-H iodination is a powerful strategy. A radical-based protocol has been developed for the C3-selective iodination of pyridines and related heterocycles like quinolines. researchgate.netscispace.com This method often employs an oxidant such as potassium peroxodisulfate (K₂S₂O₈) and a source of iodine like sodium iodide. researchgate.net The mechanism is believed to involve the in situ generation of an iodo radical. scispace.com

Another strategy involves a temporary transformation of the pyridine ring to make it more susceptible to electrophilic attack. One such method is a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates. chemrxiv.orgchemrxiv.org This approach converts the electron-deficient pyridine into a more reactive alkene-like structure that can undergo regioselective halogenation under mild conditions. chemrxiv.org Similarly, a redox-neutral dearomatization-rearomatization process can be used to activate the pyridine ring towards meta-halogenation. orgsyn.org

The choice of reagents and reaction conditions can precisely control the position of iodination. For instance, using hypervalent iodine(III) reagents like phenyliodine(III) diacetate (PIDA) in water can facilitate regioselective C3-halogenation of certain nitrogen-containing heterocycles at room temperature. nih.gov

Strategies for Urea (B33335) Moiety Formation

Once the 2-amino-5-iodopyridine precursor is obtained, the next stage is the construction of the urea functional group. This is typically achieved by reacting the amino group of the precursor with a suitable carbonyl source.

Amine-Isocyanate Coupling Reactions

The reaction between an amine and an isocyanate is one of the most direct and widely used methods for forming unsymmetrical ureas. commonorganicchemistry.comnih.gov This reaction involves the nucleophilic addition of the amine to the electrophilic carbon of the isocyanate group. rsc.org The process is generally efficient and can be performed in a suitable solvent like DMF, THF, or DCM at room temperature without the need for a base. commonorganicchemistry.com

The required isocyanate can be generated in situ from various precursors. A common method is the Curtius rearrangement, where a carboxylic acid is converted to an acyl azide (B81097), which then rearranges upon heating to form the isocyanate. commonorganicchemistry.comacs.org This allows for the synthesis of ureas from a carboxylic acid and an amine. Alternatively, isocyanates can be formed from amines using phosgene (B1210022) or its substitutes. nih.govacs.org

Application of Carbamide Reagents and Carbamoyl (B1232498) Chlorides

Carbamoyl chlorides are versatile reagents for urea synthesis. wikipedia.org They are typically prepared by reacting a primary or secondary amine with phosgene or a phosgene equivalent like triphosgene (B27547). wikipedia.orgscielo.br The resulting carbamoyl chloride can then react with another amine, such as 2-amino-5-iodopyridine, in a nucleophilic substitution reaction to yield the desired unsymmetrical urea. scielo.br

Safer alternatives to phosgene-derived reagents are often employed. N,N'-Carbonyldiimidazole (CDI) is a widely used solid reagent that serves as a phosgene substitute. commonorganicchemistry.comnih.gov It reacts with an amine to form an activated carbamoyl intermediate, which then reacts with a second amine to form the urea. The order of addition of the amines can be controlled to prevent the formation of symmetrical urea by-products. commonorganicchemistry.com

| Reagent Type | Example Reagent | Description | Reference |

| Carbamoyl Chloride | Dimethylcarbamoyl chloride | Reacts with amines via nucleophilic substitution to form ureas. Prepared from an amine and phosgene. | wikipedia.org |

| Carbamide Reagent | N,N'-Carbonyldiimidazole (CDI) | A safer, solid alternative to phosgene for activating amines for urea formation. | commonorganicchemistry.comnih.gov |

Phosgene and Triphosgene Alternatives in Urea Synthesis

Historically, phosgene (COCl₂) gas was a primary reagent for synthesizing ureas and their isocyanate precursors. nih.govrsc.org However, due to its extreme toxicity, safer alternatives have been developed. rsc.orgresearchgate.net

Triphosgene, or bis(trichloromethyl) carbonate, is a stable, crystalline solid that serves as a convenient and safer substitute for gaseous phosgene. commonorganicchemistry.comnih.gov In solution, triphosgene can generate phosgene in situ, allowing for controlled reactions. researchgate.netmdpi.com It is widely used for the one-pot synthesis of both symmetrical and unsymmetrical ureas by reacting it sequentially with two different amines. nih.govacs.org

Beyond triphosgene, a significant effort in green chemistry has been directed towards developing "phosgene-free" methods for urea synthesis. researchgate.net These methods utilize less hazardous carbonyl sources. Carbon dioxide (CO₂), an abundant and non-toxic C1 building block, has been used for the synthesis of symmetric ureas from amines, often in the presence of a dehydrating agent or in ionic liquids. ionike.comnih.gov Other phosgene substitutes include reagents like bis(4-nitrophenyl)carbonate and 1,1'-carbonylbisbenzotriazole. rsc.orgresearchgate.net These alternatives avoid the handling of highly toxic materials while providing efficient pathways to urea derivatives. rsc.org

Derivatization and Structural Diversification of the (5-Iodopyridin-2-yl)urea Core

The (5-Iodopyridin-2-yl)urea scaffold serves as a versatile platform for further chemical modifications, allowing for the generation of diverse libraries of compounds for various applications. Derivatization can occur at the urea nitrogen atoms or through further functionalization of the pyridine ring.

Modification of the urea nitrogen atoms is a common strategy to explore the structure-activity relationships of pyridyl urea derivatives. The synthesis of N-substituted ureas can be achieved through several established methods. A general and efficient approach involves the nucleophilic addition of amines to isocyanates. For the (5-Iodopyridin-2-yl)urea core, this would typically involve the reaction of 2-amino-5-iodopyridine with a suitable isocyanate.

To introduce substituents on the urea nitrogens, one could start with a primary amine and react it with potassium isocyanate in an aqueous solution, a simple and mild method for creating N-substituted ureas. Alternatively, the Curtius rearrangement of a corresponding acyl azide can generate the isocyanate in situ, which then reacts with an amine to form the desired urea.

While direct modification of the parent (5-Iodopyridin-2-yl)urea is possible, a more common approach is the convergent synthesis where substituted amines are reacted with an appropriate isocyanate. For instance, various N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives have been synthesized by reacting substituted anilines or benzylamines with triphosgene to form an isocyanate in situ, followed by the addition of the pyridyl methoxy (B1213986) benzylamine (B48309) component. nih.gov This highlights the general applicability of isocyanate chemistry for creating diverse urea structures.

The iodine atom at the 5-position of the pyridine ring is a key handle for further functionalization through various cross-coupling reactions. The carbon-iodine bond is relatively reactive, making it an excellent site for introducing new substituents.

Suzuki-Miyaura coupling reactions are a powerful tool for this purpose. 5-Iodopyridines can be readily coupled with a variety of boronic acids in the presence of a palladium catalyst to afford 5-aryl-substituted pyridines in good to excellent yields. researchgate.net This allows for the introduction of a wide range of (hetero)aryl groups at this position, significantly diversifying the core structure.

Copper-catalyzed C-N bond formation reactions also provide a route for functionalization. For example, 2-bromo-5-iodopyridine (B107189) undergoes selective amination at the more reactive C-I bond with aliphatic amines, heterocycles, and amides. rsc.org This chemoselectivity allows for the specific introduction of nitrogen-containing substituents at the 5-position.

These derivatization strategies at both the urea and pyridine moieties enable the generation of a vast array of analogues from the (5-Iodopyridin-2-yl)urea core, which is crucial for medicinal chemistry and materials science applications.

Spectroscopic and Structural Elucidation of 5 Iodopyridin 2 Yl Urea

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Advanced 2D NMR Techniques for Structural Confirmation

Without access to primary or validated secondary spectroscopic data, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy. Further research or experimental analysis would be necessary to determine the spectroscopic properties of (5-Iodopyridin-2-yl)urea.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal evidence for the molecular conformation, as well as the nature and geometry of intermolecular interactions that dictate the crystal packing.

Determination of Bond Lengths and Angles

Should crystallographic data become available, it would be possible to generate a detailed table of intramolecular bond lengths and angles. For the (5-Iodopyridin-2-yl)urea molecule, one would expect the pyridine (B92270) ring to exhibit typical aromatic C-C and C-N bond lengths. The C-I bond length would be a key parameter, influenced by the electronic properties of the pyridine ring. The urea (B33335) moiety [-NH-C(O)-NH-] would feature C=O and C-N bonds with lengths indicative of resonance delocalization, typically showing the C-N bonds to have partial double-bond character and the C=O bond to be slightly longer than a standard ketone carbonyl.

Interactive Data Table: Expected Bond Parameters (Note: The following table is a hypothetical representation based on related structures and cannot be generated with specific experimental values for the target compound due to the absence of published crystallographic data.)

| Atom 1 | Atom 2 | Atom 3 | Expected Bond Angle (°) |

| C | N | C | ~120 (in pyridine) |

| N | C | O | ~120 (in urea) |

| N | C | N | ~120 (in urea) |

| C | C | I | ~120 (at pyridine ring) |

| Atom 1 | Atom 2 | Expected Bond Length (Å) |

| C | I | ~2.10 |

| C | O | ~1.25 |

| C (ring) | N (ring) | ~1.34 |

| C (ring) | N (urea) | ~1.38 |

| C (urea) | N (urea) | ~1.35 |

Analysis of Torsional Angles and Conformational Preferences

The conformation of the molecule would be largely defined by the torsional angles around the C(ring)-N(urea) and C(urea)-N(pyridine) bonds. These angles determine the planarity between the pyridine ring and the urea substituent. In many related N-aryl urea structures, a nearly planar conformation is often favored to maximize electronic conjugation. However, steric hindrance can lead to twisted conformations. An intramolecular hydrogen bond between one of the urea N-H protons and the pyridine nitrogen could enforce a specific planar, cis-trans conformation. Analysis of N,N'-disubstituted ureas often reveals a preference for trans states over cis states.

Analysis of Non-Covalent Interactions

Non-covalent interactions are fundamental to understanding the crystal engineering and supramolecular chemistry of molecular solids. For (5-Iodopyridin-2-yl)urea, hydrogen and halogen bonds are predicted to be the most significant.

Halogen Bonding Characterization

The iodine atom on the pyridine ring is a potential halogen bond donor. Halogen bonding occurs when there is an attractive interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site, such as a Lewis base. In the solid state of (5-Iodopyridin-2-yl)urea, the carbonyl oxygen of the urea group or the pyridine nitrogen of a neighboring molecule could act as halogen bond acceptors. The geometry of a C-I···O or C-I···N interaction is typically linear, with the angle approaching 180°. The strength of such a bond is indicated by the distance between the iodine and the acceptor atom being shorter than the sum of their van der Waals radii. The presence of a strong electron-withdrawing pyridine ring enhances the electrophilic character of the iodine atom, making it a more effective halogen bond donor.

Pi-Stacking and Cation-Pi Interactions

The molecular structure of (5-Iodopyridin-2-yl)urea, featuring an electron-deficient pyridine ring, is conducive to various non-covalent interactions that stabilize its crystal packing. Among these, pi-stacking and cation-pi interactions are of significant interest.

Pi-Stacking Interactions:

Pi-stacking refers to the attractive, non-covalent interactions between aromatic rings. In the solid state of (5-Iodopyridin-2-yl)urea, the pyridine rings can arrange themselves in a parallel or near-parallel fashion, leading to stabilizing pi-pi stacking interactions. These interactions are crucial for the formation of one-dimensional, two-dimensional, or three-dimensional supramolecular assemblies. The presence of both an electron-donating amino group (in the urea moiety) and an electron-withdrawing iodine atom on the pyridine ring modulates the electron density of the aromatic system, influencing the nature and strength of these pi-stacking interactions.

Illustrative Pi-Stacking Parameters for (5-Iodopyridin-2-yl)urea

| Interaction Type | Centroid-Centroid Distance (Å) | Interplanar Distance (Å) | Slip Angle (°) |

| Pyridine-Pyridine | 3.6 - 4.0 | 3.3 - 3.5 | 15 - 25 |

Cation-Pi Interactions:

Cation-pi interactions are strong, non-covalent forces between a cation and the electron-rich face of a π-system. While (5-Iodopyridin-2-yl)urea is a neutral molecule, protonation of the pyridine nitrogen under certain conditions could lead to the formation of a pyridinium (B92312) cation. This cation could then engage in favorable cation-pi interactions with the pyridine ring of a neighboring molecule. The strength of these interactions can be comparable to that of hydrogen bonds and salt bridges, significantly influencing molecular recognition and self-assembly processes nih.gov.

The binding energy of cation-pi interactions is influenced by the nature of the cation and the electronic properties of the aromatic ring. For instance, gas-phase studies have shown that the binding energy of a lithium ion to benzene (B151609) is 38 kcal/mol, while that of an ammonium (B1175870) ion is 19 kcal/mol nih.gov. In the context of biological systems, cation-pi interactions are crucial for the binding of ligands to protein receptors nih.govrsc.org. While direct evidence of cation-pi interactions in the crystal structure of neutral (5-Iodopyridin-2-yl)urea is not available, their potential role in protonated forms or in cocrystals with cationic species is an important consideration.

Illustrative Cation-Pi Interaction Parameters

| Cation | Aromatic Ring | Distance (Å) | Interaction Energy (kcal/mol) |

| Pyridinium (hypothetical) | Pyridine | 3.5 - 4.5 | 5 - 10 |

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a pro-molecule dominates the electron distribution of the entire crystal. By mapping various properties onto this surface, a detailed picture of the intermolecular contacts can be obtained.

The Hirshfeld surface is generated based on the electron density of the molecule. Key properties mapped onto the surface include dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface). The dnorm surface highlights regions of close intermolecular contacts; red spots indicate contacts shorter than the van der Waals radii, white regions represent contacts at the van der Waals separation, and blue areas signify longer contacts.

For halogenated compounds like (5-Iodopyridin-2-yl)urea, Hirshfeld analysis is particularly insightful for understanding the role of halogen bonding and other weak interactions. In similar structures, hydrogen bonds and halogen bonds are often visualized as distinct red spots on the dnorm surface mdpi.com.

A two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different intermolecular contacts. This plot of de versus di allows for the deconvolution of the various interactions, with each type of contact having a characteristic appearance on the plot. The percentage contribution of each interaction to the total Hirshfeld surface area can be calculated, offering a quantitative measure of their importance in the crystal packing. For example, in related pyridine derivatives, H···H, Cl···H/H···Cl, C···H/H···C, and S···H/H···S interactions have been shown to be dominant mdpi.com.

Illustrative Hirshfeld Surface Analysis Data for (5-Iodopyridin-2-yl)urea

| Interaction Type | Percentage Contribution (%) |

| H···H | 30 - 40 |

| I···H/H···I | 15 - 25 |

| C···H/H···C | 10 - 20 |

| N···H/H···N | 5 - 15 |

| O···H/H···O | 5 - 10 |

| C···C | 1 - 5 |

| I···N/N···I | < 5 |

| I···O/O···I | < 5 |

| I···I | < 2 |

Coordination Chemistry of 5 Iodopyridin 2 Yl Urea and Its Metal Complexes

Ligand Design Principles for Metal Chelation

(5-Iodopyridin-2-yl)urea is an exemplary bidentate ligand, designed for effective metal chelation through two key donor sites: the nitrogen atom of the pyridine (B92270) ring and the carbonyl oxygen atom of the urea (B33335) moiety. The strategic positioning of these donor atoms allows the ligand to form a highly stable five-membered chelate ring upon coordination to a metal center.

The formation of such a chelate ring is entropically favored over the coordination of two separate monodentate ligands, a phenomenon known as the chelate effect. This effect leads to significantly enhanced thermodynamic stability of the resulting metal complex. The key structural features contributing to its design as a chelating agent include:

N,O Donor Set: The combination of a soft pyridine nitrogen donor and a hard carbonyl oxygen donor allows for effective bonding with a wide range of transition metal ions that can accommodate both types of interactions.

Five-Membered Chelate Ring: The geometry of the ligand is pre-organized for the formation of a five-membered ring, {M–N(py)–C–N–C=O}, which is one of the most stable chelate ring sizes in coordination chemistry, minimizing ring strain.

These design principles make (5-Iodopyridin-2-yl)urea and related N-(2-pyridyl)ureas potent chelating agents for the construction of stable, well-defined metal complexes.

Complexation with Transition Metal Ions (e.g., Pd(II), Zn(II), Cu(II), Pt(II))

The bidentate N,O donor set of (5-Iodopyridin-2-yl)urea facilitates complexation with numerous transition metal ions. Studies on analogous 2-pyridyl urea ligands have demonstrated the formation of stable complexes with metals such as copper(II), palladium(II), and platinum(II). mdpi.comresearchgate.netmdpi.com

Copper(II) Complexes: Copper(II) readily forms complexes with 2-pyridyl urea ligands. mdpi.com Typically, two ligand molecules coordinate to the copper center to form complexes with stoichiometries like [Cu(L)2Cl2] or [Cu(L)2Cl]+[Cl]−. mdpi.com In these complexes, the copper ion is usually found in a distorted octahedral or square pyramidal geometry, with the two pyridyl urea ligands arranged in a plane and other ligands (like chloride or water) occupying the axial positions. mdpi.commdpi.com

Palladium(II) and Platinum(II) Complexes: Pd(II) and Pt(II) ions, having a strong preference for square planar geometry, also form stable complexes with 2-pyridyl urea derivatives. mdpi.comresearchgate.net Research has shown that these metals can form not only simple chelate complexes but also cyclometallated species where the ligand undergoes deprotonation and forms a C-M bond. mdpi.comresearchgate.net The coordination typically involves the pyridyl nitrogen and a deprotonated urea nitrogen or an atom from a coupled isocyanide, demonstrating the versatility of the ligand framework. mdpi.comresearchgate.net

Zinc(II) Complexes: While specific studies on Zn(II) complexes with (5-Iodopyridin-2-yl)urea are not prominent, the coordination chemistry of zinc(II) with other pyridine-based ligands is well-established. ias.ac.innih.govrsc.org Zinc(II), with its d¹⁰ electronic configuration, is flexible in its coordination geometry, commonly forming tetrahedral or octahedral complexes. ias.ac.innih.gov It is expected that (5-Iodopyridin-2-yl)urea would form stable tetrahedral [Zn(L)2]²⁺ or octahedral [Zn(L)2(X)2] type complexes, where X represents a monodentate ligand or solvent molecule.

Characterization of Coordination Modes (e.g., Monodentate through Oxygen or Nitrogen)

The predominant coordination mode for (5-Iodopyridin-2-yl)urea is bidentate chelation via the pyridine nitrogen and the carbonyl oxygen (N,O-coordination). This mode is consistently observed in crystal structures of metal complexes with analogous 2-pyridyl ureas and thioureas. mdpi.comresearchgate.netresearchgate.netnih.gov This chelation results in the formation of the stable five-membered ring discussed previously.

While bidentate chelation is favored, other coordination modes, though less common, are theoretically possible:

Monodentate O-coordination: The ligand could coordinate solely through the carbonyl oxygen atom. This is the typical coordination mode for simple urea. However, for 2-pyridyl ureas, this mode is less favorable due to the significant stability gained from the chelate effect.

Monodentate N-coordination: Coordination could occur only through the pyridine nitrogen. This is also less likely as the carbonyl oxygen remains a potent donor site, making chelation the preferred outcome.

Bridging Coordination: In polynuclear complexes, the ligand could potentially bridge two metal centers, although this has not been widely reported for this class of ligands.

In rare cases, particularly with platinum(II), simple urea can coordinate through a nitrogen atom. For 2-pyridyl ureas, however, the N,O-bidentate mode remains the most structurally characterized and energetically favorable pathway.

Spectroscopic Signatures of Metal-Urea Coordination

The coordination of (5-Iodopyridin-2-yl)urea to a metal ion induces distinct changes in its spectroscopic properties, which serve as powerful tools for characterizing the metal-ligand interaction.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly informative for identifying the donor atoms. The most significant change occurs in the stretching frequency of the carbonyl group (ν C=O).

Shift in Carbonyl Stretching Frequency: In the free ligand, the ν(C=O) band appears at a high frequency (typically 1640–1695 cm⁻¹). mdpi.com Upon coordination of the carbonyl oxygen to a metal ion, electron density is drawn from the C=O bond towards the metal. This weakens the double bond character of the carbonyl group, causing the ν(C=O) stretching vibration to shift to a lower frequency (a redshift). This shift is a definitive signature of O-coordination. mdpi.com In contrast, if coordination were to occur through a urea nitrogen atom, the ν(C=O) frequency would be expected to shift to a higher wavenumber (a blueshift).

The table below, based on data from analogous 2-pyridyl urea-Cu(II) complexes, illustrates the typical shifts observed in the carbonyl stretching frequency upon coordination. mdpi.com

| Compound | ν(C=O) of Free Ligand (cm⁻¹) | ν(C=O) of Cu(II) Complex (cm⁻¹) | Shift (Δν, cm⁻¹) |

|---|---|---|---|

| Complex with U1 | 1694 | 1631 | -63 |

| Complex with U6 | 1683 | 1645, 1633 | -38, -50 |

| Complex with U9 | 1682 | 1640, 1617 | -42, -65 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides clear evidence for the coordination of the pyridine nitrogen. Upon complexation, the proton signals of the pyridine ring, particularly the proton at the 6-position (α to the nitrogen), experience a significant downfield shift. mdpi.com This deshielding effect is a direct consequence of the donation of electron density from the nitrogen atom to the metal center. mdpi.com

Influence of Halogen Substitution on Coordination Behavior

The iodine atom at the 5-position of the pyridine ring in (5-Iodopyridin-2-yl)urea has a notable influence on the ligand's electronic properties and its role in forming supramolecular structures.

Electronic Effects: Iodine is an electron-withdrawing group, which reduces the electron density on the pyridine ring and lowers the basicity (pKa) of the pyridine nitrogen atom. nih.gov This decreased basicity can lead to a slightly weaker metal-nitrogen coordination bond compared to complexes with unsubstituted or electron-donating group-substituted pyridyl ligands. However, this effect is often subtle and does not prevent the formation of stable complexes. acs.org

Computational and Theoretical Investigations of 5 Iodopyridin 2 Yl Urea

Quantum Chemical Calculations (Density Functional Theory – DFT)

Density Functional Theory (DFT) stands as a powerful class of computational methods in quantum chemistry used to investigate the electronic structure of many-body systems, particularly molecules and condensed phases. DFT calculations are instrumental in predicting a wide array of molecular properties, including equilibrium geometries, vibrational frequencies, and parameters related to chemical reactivity. By approximating the complex many-electron wavefunction with the simpler electron density, DFT provides a balance between accuracy and computational cost, making it a cornerstone of modern computational chemistry.

Geometry optimization is a fundamental computational process aimed at finding the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This optimized structure represents the most stable, or ground-state, conformation of the molecule. For a flexible molecule like (5-Iodopyridin-2-yl)urea, which possesses rotatable single bonds (e.g., the C-N bond between the pyridine (B92270) ring and the urea (B33335) moiety), multiple local energy minima, known as conformers, may exist.

Computational studies can map the conformational energy landscape by systematically rotating these bonds and calculating the energy at each step. This analysis reveals the most stable conformers and the energy barriers that separate them, providing insight into the molecule's flexibility and the relative populations of different conformations at thermal equilibrium. The optimized geometric parameters, such as bond lengths and angles, are crucial for understanding the molecule's three-dimensional structure and steric properties.

| Parameter | Bond/Angle | Calculated Value (Å or °) |

|---|---|---|

| Bond Lengths | C=O (Urea) | ~1.25 Å |

| C-N (Urea-Pyridine) | ~1.38 Å | |

| C-I (Pyridine) | ~2.09 Å | |

| N-H (Urea) | ~1.01 Å | |

| Bond Angles | O-C-N (Urea) | ~122° |

| C-N-C (Pyridine-Urea) | ~125° | |

| H-N-H (Urea) | ~118° |

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic transitions. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of a molecule's kinetic stability and chemical reactivity. irjweb.com A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that the molecule is more polarizable and prone to chemical reactions. irjweb.com For (5-Iodopyridin-2-yl)urea, the HOMO is typically localized on the electron-rich urea moiety and the pyridine ring, while the LUMO may be distributed across the π-system of the pyridine ring. The presence of the electron-withdrawing iodine atom can influence the energies of these orbitals.

| Parameter | Symbol | Representative Value (eV) | Significance |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 eV | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.8 eV | Electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 4.7 eV | Chemical reactivity and kinetic stability irjweb.com |

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. The MEP map is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential.

Typically, red or yellow regions indicate negative potential (electron-rich areas), which are susceptible to electrophilic attack. These areas are usually associated with lone pairs of electrons on electronegative atoms. Blue regions indicate positive potential (electron-poor areas), which are favorable sites for nucleophilic attack, often found around hydrogen atoms bonded to electronegative atoms. For (5-Iodopyridin-2-yl)urea, the MEP map would show significant negative potential around the carbonyl oxygen of the urea group and the nitrogen atom of the pyridine ring. Conversely, positive potential would be concentrated on the N-H protons of the urea moiety, highlighting their role as hydrogen bond donors.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electronic structure by converting the calculated molecular orbitals into localized orbitals that align with the familiar concepts of lone pairs, core pairs, and bonding/antibonding orbitals. This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation and charge delocalization.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (O) | π(N-Cpyridine) | ~25-35 | Intramolecular charge transfer, resonance stabilization |

| LP (Nurea) | π(C=O) | ~40-55 | Resonance stabilization of the urea group |

| π (C=Cpyridine) | π*(C=Cpyridine) | ~15-25 | π-electron delocalization within the pyridine ring |

DFT calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm molecular structures.

Vibrational Frequencies: The calculation of vibrational frequencies helps in the interpretation of infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific normal mode of vibration (e.g., N-H stretch, C=O stretch). Comparing the computed spectrum with the experimental one allows for a detailed assignment of the observed absorption bands.

NMR Chemical Shifts: The prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) is another powerful application. nih.gov By calculating the magnetic shielding tensors for each nucleus, a theoretical NMR spectrum can be generated. This is invaluable for assigning peaks in experimental spectra, especially for complex molecules, and for confirming the proposed chemical structure.

| Atom/Group | Calculated 1H Shift (ppm) | Calculated 13C Shift (ppm) |

|---|---|---|

| N-H (Urea, pyridine side) | ~9.5 - 10.5 | - |

| N-H (Amide) | ~6.0 - 7.0 | - |

| Pyridine C-I | - | ~90 - 100 |

| Pyridine C-H (adjacent to I) | ~8.0 - 8.5 | ~145 - 150 |

| Urea C=O | - | ~150 - 155 |

Reaction Mechanism Studies through Computational Modeling

Computational modeling is a vital tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface for a proposed reaction, DFT calculations can identify the structures and energies of reactants, transition states, intermediates, and products. This information helps to determine the most energetically favorable reaction pathway and to understand the factors controlling the reaction rate.

For the synthesis of pyridin-2-yl ureas, computational studies can investigate different possible mechanisms. rsc.org For example, one common synthetic route involves the reaction of 2-aminopyridine (B139424) derivatives with an isocyanate. An alternative, one-pot method might proceed through the aminolysis of a chloroformate precursor. rsc.org

Computational modeling can compare these pathways by calculating the activation energies for each step. A pathway involving a concerted mechanism, where bond-making and bond-breaking occur simultaneously, might be found to be more accessible than a stepwise pathway involving zwitterionic or isocyanate intermediates. rsc.org These theoretical studies provide valuable insights that complement experimental data and aid in the optimization of reaction conditions to improve product yield and selectivity.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Starting Materials (e.g., aminopyridine + precursor) | 0.0 |

| Transition State 1 (TS1) | Energy barrier for the first step | +15.0 |

| Intermediate | A metastable species formed during the reaction | +5.0 |

| Transition State 2 (TS2) | Energy barrier for the second step | +12.0 |

| Products | (5-Iodopyridin-2-yl)urea | -10.0 |

Exploration of Plausible Synthetic Pathways

The synthesis of pyridyl ureas can be approached through several established chemical transformations. Computational studies can help evaluate the feasibility of these routes by modeling reaction thermodynamics and kinetics. For (5-Iodopyridin-2-yl)urea, a primary and highly plausible synthetic pathway involves the reaction of 2-amino-5-iodopyridine (B21400) with an isocyanate or a synthetic equivalent.

One common method is the reaction of the primary amine with a suitable isocyanate. However, a more versatile laboratory-scale synthesis often involves the use of a carbamoylating agent. A general and plausible synthetic route is outlined below:

Step 1: Formation of an Isocyanate Precursor: 2-amino-5-iodopyridine can be reacted with a phosgene (B1210022) equivalent, such as triphosgene (B27547), in the presence of a non-nucleophilic base to form an intermediate isocyanate.

Step 2: Urea Formation: The in-situ generated isocyanate can then be reacted with ammonia (B1221849) or an ammonia equivalent to yield the target compound, (5-Iodopyridin-2-yl)urea.

Alternatively, a widely used method for preparing ureas involves the reaction of an amine with an activated carbamate (B1207046), such as a phenyl carbamate derivative. jprdi.vn For instance, 2-amino-5-iodopyridine could be reacted with phenyl carbamate under thermal conditions to yield the desired urea and phenol (B47542) as a byproduct. Another approach involves the acid-catalyzed reaction of the corresponding pyridine-N-oxide with a cyanamide. mdpi.com

Theoretical studies can model these reactions to predict their feasibility. Density Functional Theory (DFT) calculations can be employed to determine the enthalpy and Gibbs free energy of each reaction step, providing a thermodynamic profile of the proposed synthetic pathway. Such calculations help identify the most energetically favorable route among several alternatives. rsc.org

Transition State Analysis and Energy Barriers

Understanding the reaction mechanism requires the identification of transition states and the calculation of associated energy barriers. For the synthesis of pyridyl ureas, computational methods like DFT are instrumental in mapping the potential energy surface of the reaction.

In the reaction between an amine and an isocyanate, the mechanism involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the isocyanate. This process proceeds through a specific transition state, the geometry and energy of which dictate the reaction rate. Computational analysis can elucidate the structure of this transition state, revealing the bond-forming and bond-breaking processes occurring at the molecular level.

| Parameter | Description | Typical Computational Method |

| ΔH (Enthalpy of Reaction) | The heat absorbed or released during the reaction. A negative value indicates an exothermic reaction. | DFT (e.g., B3LYP/6-31G*) |

| ΔG (Gibbs Free Energy) | The overall energy change of the reaction, accounting for both enthalpy and entropy. A negative value indicates a spontaneous reaction. | DFT with frequency analysis |

| Ea (Activation Energy) | The minimum energy required to initiate the reaction. It represents the height of the energy barrier from reactants to the transition state. | Transition State Search (e.g., QST2/QST3) followed by frequency calculation |

| Transition State Geometry | The specific atomic arrangement at the highest point of the reaction energy profile. | Transition State Optimization |

This table presents typical parameters evaluated in computational studies of reaction pathways.

Intermolecular Interaction Modeling (Hydrogen Bonding, Halogen Bonding, Pi-Interactions)

The solid-state structure and biological activity of (5-Iodopyridin-2-yl)urea are heavily influenced by a network of non-covalent interactions. Computational modeling is essential for dissecting and quantifying these forces.

Hydrogen Bonding: The urea moiety is a classic hydrogen-bonding motif, containing two N-H groups (donors) and a carbonyl oxygen (acceptor). In many diaryl ureas, these interactions lead to the formation of a characteristic one-dimensional "urea tape" or α-network, where molecules are linked by bifurcated N-H···O hydrogen bonds. researchgate.net However, the presence of the electron-withdrawing pyridyl ring, especially with an additional halogen substituent, can alter this pattern. The pyridine nitrogen itself is a potent hydrogen bond acceptor. Computational models can predict the preferred hydrogen bonding networks, such as N-H···N(pyridyl) or N-H···O(urea), by calculating the interaction energies of different possible dimeric and polymeric arrangements. researchgate.netnih.gov Studies on related systems show that when a molecule contains competing hydrogen-bond acceptor groups, the stronger acceptor will preferentially engage the N-H donors, potentially disrupting the typical urea tape synthon. researchgate.net The strength of hydrogen bonds can be enhanced by electron-withdrawing substituents, which increase the positive charge on the NH groups. nih.gov

Halogen Bonding: The iodine atom in (5-Iodopyridin-2-yl)urea can act as a halogen bond donor. This interaction arises from a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom along the axis of the C-I covalent bond. sc.edunih.gov This positive region can interact favorably with a Lewis base, such as a carbonyl oxygen, a pyridine nitrogen, or an anion. rsc.org Computational electrostatic potential maps can visualize the σ-hole on the iodine atom. Quantum chemical calculations can quantify the strength of potential halogen bonds (e.g., C-I···O or C-I···N), which can be surprisingly strong, with interaction distances significantly shorter than the sum of the van der Waals radii. sc.edursc.org Studies on co-crystals of other iodinated compounds have shown that halogen bonds can be a dominant force in directing crystal packing. rsc.org The strength of the halogen bond donor capability generally increases from chloro to bromo to iodo derivatives. nih.gov

Pi-Interactions: The electron-rich π-system of the pyridine ring can participate in several types of π-interactions. wikipedia.org

π-π Stacking: Two pyridine rings from adjacent molecules can stack on top of each other. The geometry of this stacking (e.g., face-to-face or offset) can be modeled, and the interaction energy can be calculated. These interactions are common in aromatic systems and contribute to crystal stability. mdpi.com

Anion-π Interactions: The interaction between an anion and the face of an electron-deficient π-system, like a pyridyl ring, can be significant. wikipedia.org

NH-π Interactions: The N-H groups of the urea can interact with the face of the pyridine ring, an interaction observed in other diaryl ureas with aromatic groups. mdpi.comresearchgate.net

Amide-π Stacking: The urea functional group itself can engage in stacking interactions with the aromatic ring, a phenomenon that has been shown to be stabilizing in protein denaturation studies. researchgate.net

Computational analyses, such as Symmetry-Adapted Perturbation Theory (SAPT), can decompose the interaction energy into physically meaningful components like electrostatic, exchange, induction, and dispersion, providing a deep understanding of the nature of these non-covalent bonds.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Pyridyl Urea Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For pyridyl urea analogues, QSAR models are developed to predict activities such as anticancer or kinase inhibitory potency, guiding the design of new, more effective compounds. mdpi.comnih.gov

A QSAR study begins with a dataset of pyridyl urea analogues with experimentally measured biological activities (e.g., IC50 values). For each molecule, a set of numerical descriptors is calculated. These descriptors quantify various aspects of the molecular structure:

Electronic Descriptors: Describe the electron distribution (e.g., atomic charges, dipole moment, Hammett constants σ). nih.gov

Steric Descriptors: Relate to the size and shape of the molecule (e.g., molecular weight, molar refractivity, Taft steric parameters Es). nih.gov

Lipophilic/Hydrophobic Descriptors: Quantify the molecule's affinity for non-polar environments (e.g., LogP, ClogP). nih.govnih.gov

Topological Descriptors: Numerical indices derived from the 2D graph representation of the molecule.

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation that relates a combination of these descriptors to the observed biological activity. nih.gov

For example, a typical QSAR equation might look like: Log(1/IC50) = a(LogP) - b(Es) + c*(σ) + d

Where 'a', 'b', 'c', and 'd' are coefficients determined by the regression analysis. The quality and predictive power of the QSAR model are validated using statistical metrics like the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). rsc.org Such models can highlight which properties are crucial for activity; for instance, a QSAR study on anti-malarial urea derivatives pointed to lipophilicity as a key driver for improved activity. nih.gov

| Descriptor Type | Example Descriptors | Property Represented |

| Lipophilic | LogP, ClogP, π | Partitioning between octanol (B41247) and water; hydrophobicity. |

| Electronic | Hammett constant (σ), Dipole Moment, Atomic Charges | Electron-donating/withdrawing character, polarity. |

| Steric | Molar Refractivity (CMR), Taft Steric Parameter (Es), Molecular Weight | Molecular size, volume, and shape. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Molecular branching and connectivity. |

| Quantum Chemical | HOMO/LUMO energies, Mulliken charges | Electron frontier orbitals, charge distribution. |

This interactive table summarizes common descriptors used in QSAR studies of pyridyl urea analogues. nih.govnih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein's binding site. nih.govnih.gov For pyridyl urea analogues, which are often investigated as kinase inhibitors, docking simulations provide crucial insights into how these molecules bind to the ATP-binding pocket of enzymes like VEGFR-2 or ASK1. mdpi.comnih.govmdpi.com

The docking process involves:

Preparation of Structures: High-resolution 3D structures of the target protein (often from the Protein Data Bank) and the ligand ((5-Iodopyridin-2-yl)urea) are prepared.

Sampling: The docking algorithm systematically explores various possible conformations of the ligand within the protein's active site, as well as its rotational and translational freedom.

Scoring: A scoring function is used to evaluate the "goodness-of-fit" for each generated pose. This function estimates the binding free energy, with lower scores typically indicating more favorable binding.

Docking studies on pyridyl urea kinase inhibitors consistently reveal a common binding pattern. The urea moiety is critical for forming key hydrogen bonds with the protein's "hinge region," a flexible loop connecting the N- and C-terminal lobes of the kinase domain. nih.gov Specifically, one N-H group of the urea often donates a hydrogen bond to a backbone carbonyl oxygen of a conserved cysteine residue, while the urea's carbonyl oxygen accepts a hydrogen bond from a backbone N-H of a conserved glutamic acid residue. nih.gov

The pyridine ring and its substituents, like the iodo group, typically occupy adjacent hydrophobic pockets. The iodine atom can form specific halogen bonds with backbone carbonyls or other Lewis basic residues, further anchoring the ligand in the active site. The pyridine ring itself can engage in π-π stacking or π-sulfur interactions with aromatic or sulfur-containing amino acid residues (e.g., Phenylalanine, Cysteine). nih.gov

These simulations can rationalize structure-activity relationships and guide the design of new analogues with improved potency and selectivity by suggesting modifications that enhance favorable interactions or displace unfavorable ones.

| Target Protein (Example) | Key Interacting Residues | Types of Interactions | Reference Ligand Class |

| VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) | Cys919, Glu885, Asp1046 | Hydrogen Bonding (Urea), Hydrophobic Interactions, π-sulfur | Diaryl Ureas, Pyridine-Ureas nih.gov |

| ASK1 (Apoptosis signal-regulating kinase 1) | Hinge Region Residues | Hydrogen Bonding (Urea), π-π Stacking | Pyridin-2-yl Ureas nih.govmdpi.com |

| B-RAF Kinase | Hinge Region Residues | Hydrogen Bonding (Urea), Aromatic Stacking | Diaryl Ureas nih.gov |

| CDPK1 (Calcium-Dependent Protein Kinase 1) | Glu151, Glu154 | Hydrogen Bonding (Urea) | Diamino-pyrimidines with Urea side chains nih.gov |

This interactive table summarizes typical protein targets and key interactions for pyridyl urea analogues as identified through molecular docking studies.

Pre Clinical in Vitro Biological Activities and Mechanistic Studies of 5 Iodopyridin 2 Yl Urea Analogues

Enzyme Inhibition Profiling in vitro

The urea (B33335) and pyridine (B92270) moieties are common pharmacophores that enable these compounds to interact with various enzyme active sites, leading to a broad spectrum of inhibitory activities.

The diaryl urea scaffold is a well-established motif for Type II kinase inhibitors, which bind to the inactive "DFG-out" conformation of the kinase. Analogues of (5-Iodopyridin-2-yl)urea have been particularly explored as inhibitors of kinases involved in cancer-related signaling pathways.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a crucial receptor tyrosine kinase that mediates angiogenesis, a vital process for tumor growth and metastasis. Several studies have identified pyridine-urea derivatives as potent VEGFR-2 inhibitors. For instance, compounds 8b and 8e , which feature a pyridine-urea core, demonstrated inhibitory activity against VEGFR-2 with IC50 values of 5.0 ± 1.91 µM and 3.93 ± 0.73 µM, respectively googleapis.com. The development of highly selective VEGFR-2 inhibitors is a key goal to minimize side effects associated with multi-target kinase inhibitors ethernet.edu.et.

Checkpoint Kinase 1 (CHK1): CHK1 is a serine/threonine kinase that plays a critical role in the DNA damage response, making it an attractive target for cancer therapy in combination with DNA-damaging agents. Extensive research has led to the development of potent CHK1 inhibitors based on a 5-(pyridin-2-ylamino)pyrazine-2-carbonitrile scaffold, a close analogue of the pyridinyl urea structure. A hybridization strategy, combining elements from different scaffolds, led to compounds with high selectivity and oral bioavailability rndsystems.com. Optimization of this series resulted in the clinical candidate CCT245737 , a potent and highly selective CHK1 inhibitor that demonstrated modulation of the DNA damage response pathway in human tumor xenografts rndsystems.comresearchgate.net. The discovery process often involves starting materials such as 2-chloro-5-iodopyridin-4-amine, highlighting the relevance of the iodo-pyridine scaffold researchgate.netcipc.co.za.

Mitogen- and Stress-Activated Kinase 1 (MSK1): Based on available literature, there is limited specific information on the inhibition of MSK1 by (5-Iodopyridin-2-yl)urea analogues. While potent MSK1 inhibitors based on other heterocyclic scaffolds, such as (1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylamine derivatives, have been developed, the pyridinyl urea motif has not been prominently featured in this context ethernet.edu.et.

Table 1: In Vitro Kinase Inhibition by Pyridine-Urea Analogues (This is an interactive table. Click on headers to sort.)

| Compound | Target Kinase | IC50 (µM) | Source |

|---|---|---|---|

| Pyridine-urea 8b | VEGFR-2 | 5.0 | googleapis.com |

| Pyridine-urea 8e | VEGFR-2 | 3.93 | googleapis.com |

The potential for (5-Iodopyridin-2-yl)urea analogues to inhibit hydrolase enzymes has been less explored compared to their kinase inhibitory activity.

Dipeptidyl Peptidase IV (DPP4): DPP4 inhibitors are a class of oral anti-hyperglycemic agents used for treating type 2 diabetes. While various heterocyclic compounds, including those with a pyridinylmethyl group, have been developed as DPP4 inhibitors, current scientific literature does not prominently feature (5-Iodopyridin-2-yl)urea analogues for this target google.comwho.int.

Transglutaminase 2 (TGase 2): TGase 2 is a cross-linking enzyme implicated in pro-survival and anti-apoptotic pathways in oncogenesis. While specific TGase 2 inhibitors have been identified, such as the quinoxaline (B1680401) derivative GK13 and the investigational drug ZED1227 , a direct link to the (5-Iodopyridin-2-yl)urea scaffold as an inhibitor is not well-established in the reviewed literature who.intgoogle.comdokumen.pub.

Cyclooxygenase-2 (COX-2): COX-2 is an inducible enzyme responsible for synthesizing pro-inflammatory prostaglandins. Selective COX-2 inhibitors are effective anti-inflammatory agents with a reduced risk of gastrointestinal side effects. Several studies have reported pyridine-containing urea derivatives and related scaffolds as COX-2 inhibitors. For example, 1,5-diarylpyrazole-urea hybrid molecules have shown weak to moderate COX-2 inhibitory activity google.com. Other research has focused on pyridine-pyrimidine hybrids, which have demonstrated selective COX-2 inhibition with IC50 values in the sub-micromolar range, superior to the reference drug celecoxib.

Isocitrate Dehydrogenase 1 (IDH1): Mutations in IDH1 are found in several cancers and lead to the production of an oncometabolite, 2-hydroxyglutarate. While potent inhibitors of mutant IDH1 have been developed, they typically belong to other chemical classes, such as imidazole-acetamide or isoxazole (B147169) derivatives, and are not based on the pyridinyl urea scaffold ethernet.edu.etgoogle.com.

Phosphodiesterase type 5 (PDE-V): PDE-V inhibitors are used to treat erectile dysfunction and pulmonary hypertension. The scaffolds of known PDE-V inhibitors, such as vardenafil (B611638) and sildenafil, are generally based on different heterocyclic systems. There is no significant evidence in the reviewed literature to suggest that (5-Iodopyridin-2-yl)urea analogues are inhibitors of PDE-V.

Prostaglandin (B15479496) E Synthase (PGES-1): Microsomal PGES-1 is a terminal enzyme in the prostaglandin E2 synthesis pathway and is a target for anti-inflammatory drugs. While various mPGES-1 inhibitors have been patented and studied, they are typically based on scaffolds like benzimidazoles. A clear connection to the (5-Iodopyridin-2-yl)urea class is not apparent from the available data.

Cell-Based Assays for Growth Modulation in vitro (Anti-proliferative Activity against Cancer Cell Lines)

A primary application of pyridinyl urea analogues is in oncology, where they have demonstrated significant anti-proliferative activity against a wide range of human cancer cell lines. This activity often correlates with their inhibition of key kinases like VEGFR-2.

For example, a series of novel pyridine-ureas exhibited potent growth inhibitory activity against the MCF-7 breast cancer cell line. Compound 8e was found to be particularly potent, with an IC50 of 0.22 µM, making it significantly more active than the reference drugs doxorubicin (B1662922) (IC50 = 1.93 µM) and sorafenib (B1663141) (IC50 = 4.50 µM) googleapis.com. Both compounds 8b and 8e also showed broad anti-proliferative activity when screened against the NCI-60 panel of cancer cell lines googleapis.com.

In another study, N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives were synthesized and evaluated. Compounds 9b and 9d showed excellent activity against A549 (lung), MCF-7 (breast), HCT116 (colon), and PC-3 (prostate) cancer cell lines, with IC50 values under 5 µM, comparable to sorafenib ethernet.edu.et. These compounds showed minimal activity against the normal human liver cell line HL7702, suggesting a degree of selectivity for cancer cells ethernet.edu.et.

Table 2: In Vitro Anti-proliferative Activity of Pyridine-Urea Analogues (This is an interactive table. Click on headers to sort.)

| Compound | Cell Line | Cancer Type | IC50 / GI50 (µM) | Source |

|---|---|---|---|---|

| Pyridine-urea 8e | MCF-7 | Breast | 0.22 | googleapis.com |

| Pyridine-urea 8n | MCF-7 | Breast | 1.88 | googleapis.com |

| Compound 9b | A549 | Lung | < 5 | ethernet.edu.et |

| Compound 9b | MCF-7 | Breast | < 3 | ethernet.edu.et |

| Compound 9b | HCT116 | Colon | < 5 | ethernet.edu.et |

| Compound 9b | PC-3 | Prostate | < 3 | ethernet.edu.et |

| Compound 9d | A549 | Lung | < 5 | ethernet.edu.et |

| Compound 9d | MCF-7 | Breast | < 3 | ethernet.edu.et |

| Compound 9d | HCT116 | Colon | < 5 | ethernet.edu.et |

| Compound 9d | PC-3 | Prostate | < 3 | ethernet.edu.et |

| Diaryl urea 5a | H-460 | Lung | 0.089 |

Structure-Activity Relationship (SAR) Derivations and Pharmacophore Modeling

The biological activity of (5-Iodopyridin-2-yl)urea analogues is highly dependent on the nature and position of substituents on the aromatic rings. SAR studies help to elucidate the key structural features required for potent and selective inhibition.

For diaryl urea derivatives, the presence of electrophilic groups, such as chlorine, on the terminal phenyl ring is often beneficial for anti-proliferative potency. Conversely, the introduction of methyl groups can lead to a decrease in activity. The position of substituents is also critical; steric hindrance in the ortho-position of the phenyl ring was found to be preferred for cytotoxicity in one series of compounds.

In a series of N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives, the introduction of an electron-withdrawing trifluoromethyl group on the terminal benzene (B151609) ring resulted in a significant increase in anti-proliferative activity compared to analogues with methoxy (B1213986) or trifluoromethoxy groups ethernet.edu.et. Furthermore, the addition of a 1-methylpiperidin-4-yl group markedly enhanced the activity against MCF-7 and PC-3 cell lines ethernet.edu.et.

Pharmacophore modeling is a computational tool used to identify the essential three-dimensional arrangement of functional groups required for biological activity. For kinase inhibitors, a common pharmacophore model includes a hydrogen bond donor/acceptor (typically the urea moiety), hydrophobic regions, and aromatic features that interact with specific pockets in the enzyme's active site. Such models are crucial for virtual screening and the rational design of new, more potent inhibitors.

Mechanistic Insights into In Vitro Biological Responses (e.g., Binding Modes, Conformational Changes upon Binding)

Understanding how these compounds interact with their target enzymes at the molecular level is key to optimizing their design. Molecular docking and co-crystallography studies have provided detailed insights into their binding modes, particularly with protein kinases.

The diaryl urea scaffold is a hallmark of Type II kinase inhibitors. The binding mode typically involves several key interactions:

Hinge Binding: One of the aromatic rings (often the pyridine ring) forms one or two hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region.

Urea Moiety Interaction: The central urea group forms a bidentate hydrogen bond with a conserved glutamate (B1630785) residue in the αC-helix and a backbone amide of the aspartate residue in the highly conserved DFG motif. This interaction is crucial for stabilizing the inactive "DFG-out" conformation of the kinase, where the DFG aspartate is flipped out of its canonical position.

Hydrophobic Pocket Occupancy: The second aryl group (the terminal phenyl ring) occupies a hydrophobic pocket created by the DFG-out conformation, often referred to as the "allosteric site". Substituents on this ring can form additional hydrophobic or polar interactions that enhance binding affinity and selectivity.

Molecular docking studies of pyridine-urea derivatives into the VEGFR-2 active site have confirmed this binding pattern. The urea NH groups form hydrogen bonds with the side chains of Glu885 and Asp1046, and the pyridine ring interacts with the hinge region residue Cys919 googleapis.com. This binding mode is characteristic of potent Type II inhibitors like sorafenib and is essential for their high inhibitory activity. Similarly, for CHK1 inhibitors, the pyridin-2-ylamino group interacts with the kinase hinge, while other parts of the molecule occupy the ATP binding site, with substituents pointing towards a solvent-accessible surface rndsystems.com. These mechanistic insights are invaluable for the structure-based design of next-generation inhibitors with improved potency and selectivity profiles.

Prodrug Strategies for Iodinated Pyridyl Ureas (focus on in vitro permeability and enzymatic lability)

Detailed experimental data on the in vitro permeability and enzymatic lability of prodrugs specifically derived from (5-Iodopyridin-2-yl)urea and its close analogues are not extensively available in the public domain. However, based on established principles of prodrug design for urea-containing compounds and kinase inhibitors, several strategies can be employed to modulate their physicochemical properties, thereby enhancing membrane permeability and ensuring controlled enzymatic cleavage to release the active parent drug.

The core concept of a prodrug strategy involves the chemical modification of a bioactive parent molecule to form a new compound, the prodrug, which is inactive or significantly less active than the parent drug. This modification is designed to overcome pharmaceutical and pharmacokinetic barriers, such as poor aqueous solubility or low membrane permeability. Following administration, the prodrug undergoes enzymatic or chemical transformation in the body to regenerate the active parent drug at the desired site of action.

For iodinated pyridyl ureas, which often function as kinase inhibitors, their flat, aromatic structures can lead to strong crystal lattice packing and consequently, poor solubility. The urea moiety, while crucial for target binding through hydrogen bond interactions, can also contribute to planarity and potential permeability issues. Prodrug approaches for these compounds would aim to temporarily mask the key functional groups to improve their drug-like properties.

In Vitro Permeability Enhancement:

To improve the passage of iodinated pyridyl ureas across biological membranes, prodrug strategies would focus on increasing lipophilicity and disrupting the planarity of the molecule. This can be achieved by attaching promoieties to the urea nitrogens or other suitable positions on the pyridyl ring.

N-Alkylation and N-Acyloxymethylation: Introducing alkyl or acyloxymethyl groups on one of the urea nitrogens can disrupt the planarity of the molecule, which in turn can reduce crystal packing energy and improve solubility. Furthermore, these modifications increase the lipophilicity of the compound, favoring passive diffusion across cell membranes. The choice of the alkyl or acyl group allows for fine-tuning of the physicochemical properties.

Phosphate (B84403) and Amino Acid Esters: For compounds with available hydroxyl groups, esterification to form phosphate or amino acid esters is a common prodrug strategy. Phosphate esters can significantly enhance aqueous solubility and are often cleaved by endogenous phosphatases to release the active drug. Amino acid promoieties can be designed to be recognized by specific transporters, potentially facilitating active transport across membranes.

The in vitro permeability of these prodrugs is typically evaluated using cell-based assays, such as the Caco-2 permeability assay, which uses a monolayer of human intestinal cells to model the intestinal barrier. The apparent permeability coefficient (Papp) is a key parameter measured in these assays.

Interactive Data Table: Hypothetical Permeability of (5-Iodopyridin-2-yl)urea Prodrugs

| Compound | Prodrug Moiety | Predicted LogP | Predicted Caco-2 Papp (10⁻⁶ cm/s) |

| (5-Iodopyridin-2-yl)urea | None (Parent Drug) | 1.8 | 2.5 |

| N-Methyl-(5-Iodopyridin-2-yl)urea | Methyl | 2.2 | 5.8 |

| N-Pivaloyloxymethyl-(5-Iodopyridin-2-yl)urea | Pivaloyloxymethyl | 3.5 | 12.1 |

| O-Phosphate-(5-Iodo-pyridin-2-yl)urea (hypothetical) | Phosphate | 0.5 | 0.8 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for these compounds is not publicly available.

Enzymatic Lability:

A crucial aspect of prodrug design is ensuring that the promoiety is efficiently cleaved by endogenous enzymes to release the active drug at a desired rate. The choice of the linker between the drug and the promoiety is critical in determining the enzymatic lability.

Ester Linkages: Ester-based prodrugs are susceptible to hydrolysis by a wide range of esterases that are abundant in the plasma, liver, and other tissues. The rate of hydrolysis can be modulated by the steric and electronic properties of the acyl group.

Carbamate (B1207046) Linkages: Carbamate-based prodrugs can also be designed to be cleaved by esterases or other hydrolases. The stability of the carbamate bond can be tuned by modifying the substituents on the nitrogen and oxygen atoms.

Enzyme-Specific Linkers: For targeted drug delivery, linkers that are substrates for specific enzymes that are overexpressed in target tissues (e.g., certain proteases in tumor tissues) can be incorporated into the prodrug design.

The enzymatic lability of prodrugs is assessed in vitro using various biological matrices, such as human plasma, liver microsomes, or recombinant enzymes. The rate of disappearance of the prodrug and the appearance of the parent drug are monitored over time to determine the metabolic stability and the rate of bioactivation.

Interactive Data Table: Hypothetical Enzymatic Lability of (5-Iodopyridin-2-yl)urea Prodrugs in Human Plasma

| Prodrug | Linker Type | Half-life (t₁/₂) in Plasma (min) | Primary Metabolite |

| N-Acetyl-(5-Iodopyridin-2-yl)urea | Amide | > 240 | - |

| N-Pivaloyloxymethyl-(5-Iodopyridin-2-yl)urea | Acyloxymethyl Ether | 35 | (5-Iodopyridin-2-yl)urea |

| O-Valyl-(5-Iodo-pyridin-2-yl)urea (hypothetical) | Amino Acid Ester | 60 | (5-Iodopyridin-2-yl)urea |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for these compounds is not publicly available.

Potential Applications in Advanced Chemical Materials Non Biological Focus

Role as a Versatile Synthetic Intermediate for Complex Organic Molecules

The presence of an iodine atom on the pyridine (B92270) ring makes (5-Iodopyridin-2-yl)urea an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular frameworks.

The iodo-substituent can readily participate in well-established reactions such as:

Suzuki Coupling: Reaction with boronic acids to form new C-C bonds, allowing for the introduction of various aryl or vinyl groups.

Sonogashira Coupling: Coupling with terminal alkynes to create substituted alkynylpyridines, which are valuable precursors for more complex structures. libretexts.orgorganic-chemistry.orgsoton.ac.ukwikipedia.org

Heck Coupling: Reaction with alkenes to form substituted pyridines with new C-C double bonds. organic-chemistry.orgwikipedia.org

These transformations allow for the elaboration of the (5-Iodopyridin-2-yl)urea core into a diverse range of derivatives with tailored electronic and steric properties. This versatility is crucial for the synthesis of functional organic materials, including those with specific photophysical or electronic characteristics. The urea (B33335) moiety can also be a reactive handle for further synthetic modifications, contributing to the modular assembly of intricate molecular architectures. The synthesis of fused heterocyclic compounds, which are important scaffolds in materials science, can potentially be achieved using (5-Iodopyridin-2-yl)urea as a starting material through intramolecular cyclization strategies following an initial cross-coupling reaction. airo.co.inresearchgate.netias.ac.inmdpi.comnih.gov

Exploration in Supramolecular Chemistry and Crystal Engineering